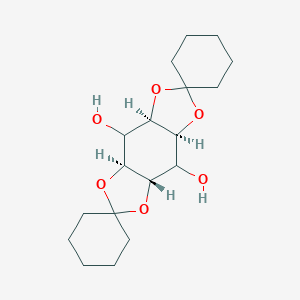

1,2:4,5-Biscyclohexylidene-myo-inositol

Description

Significance of myo-Inositol in Advanced Chemical Synthesis

myo-Inositol, the most abundant of the nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, stands as a cornerstone in advanced chemical synthesis. semanticscholar.org First isolated from muscle extracts in 1850 by Johanes Joseph Scherer, it was initially considered a B vitamin but is now known to be synthesized by the human body. wikipedia.orgeuropeanreview.org Its significance stems from its role as a versatile and inexpensive chiral starting material, providing a rigid stereochemically-defined scaffold for the synthesis of complex natural products and their analogs. semanticscholar.orgrsc.org

The polyhydroxylated nature of myo-inositol makes it a precursor to a vast array of biologically vital molecules. nih.gov Phosphorylated derivatives of myo-inositol are fundamental to cellular signaling pathways in eukaryotes, acting as second messengers that regulate critical functions like insulin (B600854) signaling and calcium mobilization. semanticscholar.orgeuropeanreview.orgnih.gov This biological importance has fueled extensive research into inositol (B14025) chemistry, as synthetic derivatives are required as molecular tools to explore these cellular processes. semanticscholar.org Consequently, the ability to chemically modify myo-inositol has made it an invaluable building block in drug discovery and development, with applications in creating therapies for a range of conditions, including metabolic and neurological disorders. nih.gov

Overview of Protecting Group Strategies for Inositol Polyols

The synthetic utility of myo-inositol is intrinsically linked to the use of protecting groups. The molecule possesses six hydroxyl groups of similar reactivity—one axial and five equatorial—which necessitates a strategic approach to protection and deprotection to achieve regioselective modification. rsc.orgnih.gov The goal of these strategies is to temporarily block certain hydroxyl groups, allowing chemical transformations to occur at specific, unprotected positions. nih.gov

A variety of protecting groups have been developed for inositol chemistry. semanticscholar.org

Ketalization: Traditionally, the first step in modifying myo-inositol involves the formation of ketals (or acetals) by reacting the polyol with a ketone or an aldehyde under acidic conditions. semanticscholar.orgrsc.org Commonly used reagents include acetone (B3395972) and cyclohexanone (B45756) to form isopropylidene and cyclohexylidene acetals, respectively. These can protect two adjacent (vicinal) hydroxyl groups.

Orthoesters: More recently, orthoesters have gained prominence as convenient intermediates that can simultaneously protect three hydroxyl groups. semanticscholar.org This approach fixes the ring's conformation, which allows for highly regioselective substitutions at the remaining free hydroxyls. pnas.org

Ethers: Benzyl (B1604629) ethers are widely used due to their stability under a range of reaction conditions and their straightforward removal via catalytic hydrogenation. pnas.org

Sulfonates: Sulfonate esters serve as efficient protecting groups that are stable during O-alkylation but can be selectively cleaved under specific conditions, such as with magnesium in methanol. rsc.orgpnas.orgpsu.edu

The concept of orthogonal protection is paramount in complex syntheses. This involves using multiple, different types of protecting groups in the same molecule that can be removed selectively under distinct reaction conditions without affecting the others. semanticscholar.orgnih.gov This allows for the sequential modification of the various hydroxyl positions on the inositol ring, which is essential for synthesizing complex targets like polyphosphorylated inositols. semanticscholar.org

Rationale for Cyclohexylidene Acetals as Protecting Groups in myo-Inositol Chemistry

Among the various ketal-forming reagents, cyclohexanone holds a special place in inositol chemistry, leading to the formation of cyclohexylidene acetals. The use of these groups, particularly in forming derivatives like 1,2:4,5-Biscyclohexylidene-myo-inositol, is underpinned by several key advantages.

The primary rationale is the enhanced stability and regioselectivity they confer. Compared to the smaller isopropylidene group (from acetone), the bulkier cyclohexylidene group provides greater steric hindrance. nih.gov This increased bulk can direct incoming reagents to less hindered positions and prevent undesired side reactions, thereby improving the selectivity of subsequent chemical steps. nih.gov

Furthermore, bis-cyclohexylidene derivatives exhibit increased lipophilicity and higher molecular weight, which can be advantageous in certain synthetic contexts. nih.gov The formation of the 1,2:4,5-bisacetal specifically protects the hydroxyl groups at the 1, 2, 4, and 5 positions, leaving the C3 and C6 hydroxyls available for further functionalization. This predictable protection pattern makes this compound a valuable and reliable intermediate for synthesizing highly functionalized inositol analogs, including various phosphoinositols. nih.govpsu.edu

Historical Context of this compound Research and Early Synthetic Endeavors

While the study of myo-inositol dates back to the mid-19th century, the sophisticated use of protecting groups to create specific derivatives is a more modern development. wikipedia.orgpsu.edu The synthesis of acetal-protected inositols became a foundational strategy for chemists aiming to unlock the synthetic potential of the inositol scaffold.

Research from the 1980s highlights the use of 1,2:4,5-di-O-cyclohexylidene-myo-inositol as a key synthetic intermediate. For example, a 1986 paper detailed its synthesis as part of the first preparation of D-myo-inositol 1,4,5-tris(dihydrogen phosphate), a crucial second messenger. nih.gov The racemic form of this compound can be prepared in a single step from myo-inositol, making it a readily accessible starting material for more complex synthetic pathways. This accessibility has cemented its role as a common precursor in the synthesis of various biologically active molecules and natural products. nih.gov The development and optimization of synthetic routes using this compound have been instrumental in advancing the broader field of inositol chemistry.

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28O6 |

|---|---|

Molecular Weight |

340.4 g/mol |

InChI |

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m0/s1 |

InChI Key |

LJLFYCLESOMKAW-OYVHKFOJSA-N |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@@H](O2)C([C@@H]4[C@H](C3O)OC5(O4)CCCCC5)O |

Canonical SMILES |

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,2:4,5 Biscyclohexylidene Myo Inositol

Early Synthetic Approaches to 1,2:4,5-Biscyclohexylidene-myo-inositol

The initial methods for synthesizing protected myo-inositol derivatives relied on direct reactions with ketones or their equivalents under acidic conditions. While straightforward, these approaches were often plagued by low yields and a lack of regioselectivity.

Conventional Acid-Catalyzed Ketalization Techniques

Conventional methods for the preparation of this compound involve the direct acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent, such as 1,1-dimethoxycyclohexane. Homogeneous acid catalysts like p-toluenesulfonic acid (PTSA) are typically employed to promote the formation of the ketal protecting groups. The reaction is generally driven by the removal of water or methanol to shift the equilibrium towards the product.

In a typical procedure, myo-inositol is treated with an excess of the ketalizing agent in a solvent like dimethylformamide (DMF) in the presence of a catalytic amount of acid. The cis-diol at the 1 and 2 positions of myo-inositol is the most reactive, leading to the preferential formation of 1,2-O-cyclohexylidene-myo-inositol as the initial product.

Challenges in Achieving Regioselective Bis-acetal Formation

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity. The six hydroxyl groups of myo-inositol, despite their different axial or equatorial orientations, exhibit similar reactivity, leading to the formation of a complex mixture of products.

Direct acid-catalyzed ketalization of myo-inositol with 1,1-dimethoxycyclohexane illustrates this challenge starkly. The reaction yields the mono-ketal, 1,2-O-cyclohexylidene-myo-inositol, as the major product, albeit in a modest yield of 29%. The desired 1,2:4,5-di-O-cyclohexylidene-myo-inositol is formed in a very low yield of only 5.5%. uzh.ch This poor selectivity is attributed to the difficulty in forming the second acetal (B89532) at the C4 and C5 positions, which involves a less favorable trans-diequatorial diol. Consequently, other isomeric bis-acetals, such as the 1,2:5,6- and 1,2:3,4- isomers, are also formed, complicating the purification process and significantly reducing the yield of the target compound.

Advanced and Improved Synthetic Protocols for Enhanced Yield and Selectivity

To overcome the limitations of early synthetic methods, researchers have developed more sophisticated strategies that offer greater control over regioselectivity, leading to improved yields of this compound and other protected derivatives.

Development of Orthogonal Protection Strategies for myo-Inositol Precursors

Orthogonal protection strategies are fundamental in the complex synthesis of myo-inositol derivatives. This approach involves using protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection and modification of specific hydroxyl groups. While a direct one-pot synthesis of this compound using orthogonal protecting groups is not the common approach, the compound itself serves as a key intermediate in such strategies.

Once synthesized, the two remaining free hydroxyl groups at the C3 and C6 positions of this compound can be selectively protected. For instance, they can be converted to benzyl (B1604629) ethers by reaction with benzyl bromide. The resulting 3,6-di-O-benzyl-1,2:4,5-di-O-cyclohexylidene-myo-inositol is an example of an orthogonally protected intermediate. The benzyl groups can be removed by catalytic hydrogenation, a process that leaves the acid-labile cyclohexylidene ketals intact. Conversely, the cyclohexylidene groups can be removed under acidic conditions without affecting the benzyl ethers. This orthogonal relationship is crucial for the stepwise synthesis of complex phosphorylated inositols.

Utilization of myo-Inositol Orthoformate as a Key Synthetic Intermediate

A significant advancement in myo-inositol chemistry was the introduction of myo-inositol orthoformate as a key synthetic intermediate. The reaction of myo-inositol with triethyl orthoformate and a catalytic amount of acid, such as p-toluenesulfonic acid, in DMF yields 1,3,5-O-myo-inositol orthoformate in high yield (around 80%). doi.org This rigid, adamantane-like structure effectively protects the 1,3, and 5-hydroxyl groups in a single step.

The formation of the orthoformate locks the myo-inositol ring in a specific conformation, which alters the reactivity of the remaining free hydroxyl groups at positions 2 (axial), 4 (equatorial), and 6 (equatorial). This conformational rigidity allows for highly regioselective modifications at these positions. The selective protection of the C2, C4, and C6 hydroxyls can be achieved, followed by the hydrolysis of the orthoformate group to unmask the C1, C3, and C5 hydroxyls for further reactions. This strategic approach bypasses the regioselectivity problems associated with direct ketalization and provides a more controlled and efficient route to specifically protected myo-inositol derivatives, which can then be converted to the desired bis-acetals. google.com

Application of Solid-Supported Catalysis (e.g., H₂SO₄-silica) in Myo-inositol Bis-acetal Synthesis

The use of heterogeneous, solid-supported catalysts represents a significant improvement in the synthesis of myo-inositol bis-acetals, offering both environmental and practical advantages over traditional homogeneous catalysts. H₂SO₄-silica has emerged as a cheap, eco-friendly, and highly efficient catalyst for these transformations. kobe-u.ac.jp

Diastereoselective and Enantioselective Synthesis of Biscyclohexylidene Inositol (B14025) Analogues

The stereocontrolled synthesis of inositol derivatives is essential for producing specific, biologically active isomers. Researchers have developed various diastereoselective and enantioselective methods to prepare optically pure inositol analogues.

A key transformation in the enantioselective synthesis of protected myo-inositol is the highly diastereoselective intramolecular pinacol coupling promoted by samarium(II) iodide (SmI₂). nih.gov This approach allows for the conversion of precursors like D-xylose into differentially protected myo- and L-chiro-inositols. nih.gov The stereoselectivity of this cyclization is highly dependent on the reaction conditions, suggesting different reaction mechanisms may be at play. nih.gov For instance, the ratio of diastereomeric products can be dramatically altered by changing the quenching conditions of the SmI₂-mediated reaction.

Another strategy involves the stereoselective synthesis of myo-inositol analogues via ring-closing metathesis (RCM). acs.org This method has been used to create building blocks for Glycosylphosphatidylinositol (GPI) anchor synthesis, starting from intermediates with pre-defined stereogenic centers. acs.org Additionally, diastereoselective dihydroxylation of conduritol B derivatives, using catalysts like osmium tetroxide (OsO₄), has been successfully employed to synthesize D- and L-myo-inositol tetrakisphosphates from D-glucose. nih.gov

Enzymatic and chemoenzymatic approaches also offer pathways to chiral inositol derivatives. For example, dihydroxylation of chlorobenzene in the presence of Pseudomonas putida produces a chiral chloro-diol, which serves as a starting material for the synthesis of D-chiro-inositol. nih.gov

Table 1: Effect of Reaction Conditions on Stereoselectivity in SmI₂-Promoted Pinacol Cyclization

| Entry | Reaction Conditions | Quench Conditions | Product Ratio (7:8) | Reference |

|---|---|---|---|---|

| 1 | -78 °C, 10 min, then 20 °C, 5h | NaHCO₃ at 20 °C | Data Not Available in Snippet | nih.gov |

| 2 | Standard Conditions (3 eq SmI₂, 3 eq t-BuOH, THF, -78 °C to 20 °C) | Not Specified | Varies with R group | nih.gov |

| 3 | Modified Conditions (6 eq SmI₂, THF, -78 °C) | sat. aq. NaHCO₃, -78 °C | Varies with R group | nih.gov |

Optimization for Gram-Scale Synthesis and Industrial Viability

The transition from laboratory-scale synthesis to gram-scale and industrial production is a critical step for the practical application of myo-inositol derivatives. Several methodologies have been optimized for scalability. The use of myo-inositol orthoesters is particularly advantageous, as they can be readily obtained in gram quantities as a single product, avoiding the tedious chromatographic separation required for mixtures of isomers produced by traditional ketalization methods. semanticscholar.org

Synthetic routes starting from inexpensive and commercially available materials like myo-inositol are often preferred for their cost-effectiveness and convenience. nih.govsemanticscholar.org Methodologies have been developed to access inositol derivatives on a multigram scale from intermediates derived from one-pot reactions. nih.gov For specific precursors, synthetic protocols have been optimized and successfully scaled up to produce quantities as large as 10 grams. researchgate.net

For the industrial production of the parent compound, myo-inositol, biological methods are emerging as viable and cost-effective alternatives to traditional chemical acid hydrolysis of phytate, which suffers from pollution and complex product separation. nih.govunicamp.br These industrial biomanufacturing strategies include:

Microbial Fermentation: Creative strategies have been developed for efficient myo-inositol biosynthesis in microorganisms like Escherichia coli. nih.govunicamp.br

In Vitro Enzymatic Biocatalysis: This involves the multi-enzymatic transformation of various substrates, such as starch, into myo-inositol. nih.govresearchgate.net An in vitro synthetic biology platform using a cascade of four enzymes has been successfully operated in 20,000-L reactors, achieving a product yield of nearly 99%. researchgate.net

The development of robust in vitro enzymatic systems with high volumetric productivity and flexible compatibility is considered a promising strategy for the future industrial biomanufacturing of myo-inositol. nih.govunicamp.br

Comparative Analysis of Synthetic Efficiencies and Regio/Stereoselectivity

The efficiency and selectivity of synthetic routes to myo-inositol derivatives vary significantly depending on the chosen methodology. A comparative analysis highlights the strengths and weaknesses of different approaches.

Orthoester vs. Ketalization: The protection of hydroxyl groups using orthoesters is often more efficient than traditional ketalization. While ketalization of myo-inositol typically results in a mixture of isomers with low individual yields (seldom more than 30%), the orthoesterification can produce a single product in large quantities. semanticscholar.org

Regioselectivity in Acylation: The regioselectivity of acylating myo-inositol orthoesters is highly dependent on the reaction conditions. The use of sodium hydride as a base consistently provides the same regioselectivity regardless of the acylating agent. semanticscholar.org In contrast, when organic bases are used, the regioselectivity varies with the specific acylating agent employed. semanticscholar.org

Stereoselectivity in Cyclization: As noted previously, the stereochemical outcome of SmI₂-promoted pinacol cyclizations is extremely sensitive to reaction conditions. nih.gov Modifying parameters such as the samarium iodide concentration, temperature, and quenching agent can dramatically shift the ratio of diastereomeric products, allowing for tunable control over the synthesis of specific stereoisomers. nih.gov

Table 2: Comparison of Synthetic Methodologies for Inositol Derivatives

| Methodology | Key Feature | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Orthoester Protection | Regioselective protection | Single product, obtainable in gram quantities | Regioselectivity can vary with base/acylating agent | semanticscholar.org |

| Ketalization | Protection of diols | Traditional, well-established method | Forms mixture of isomers, requires tedious separation, low yields | semanticscholar.org |

| SmI₂ Pinacol Coupling | Diastereoselective cyclization | Highly diastereoselective, tunable selectivity | Stereoselectivity is extremely dependent on conditions | nih.gov |

| Ring-Closing Metathesis | Stereoselective synthesis | Concise, high-yielding route to specific analogues | Catalyst-dependent, may not be suitable for all substrates | acs.org |

| Industrial Biocatalysis | Enzymatic conversion | Cost-effective, high yield, environmentally friendly | Requires development and optimization of enzymatic systems | nih.govresearchgate.net |

Regioselective Protection and Deprotection Methodologies in the Synthesis of Related myo-Inositol Derivatives

The synthesis of complex myo-inositol derivatives hinges on the ability to selectively protect and deprotect its six hydroxyl groups. acs.org The lack of distinctive differences between the hydroxyl groups makes achieving high regioselectivity a significant challenge. acs.org

A cornerstone of modern inositol chemistry is the use of orthoesters as protecting groups. semanticscholar.org Myo-inositol orthoesters serve as convenient intermediates because their hydroxyl groups can be selectively protected as sulfonates, which can later be cleaved using reagents like magnesium in methanol. semanticscholar.org This allows for the targeted modification of specific positions on the inositol ring.

Another common strategy involves the formation of ketals, such as cyclohexylidene or isopropylidene groups, to protect vicinal diols. semanticscholar.org However, as mentioned, this can lead to isomeric mixtures. The strategic sequence of protection and deprotection is key. For instance, myo-inositol orthoformate can be selectively benzoylated at the 2-hydroxyl position, followed by tosylation of the 4- and 6-hydroxyls and subsequent selective debenzoylation to free the 2-hydroxyl group for further reactions. nih.gov

Specific reactions have been developed to differentiate between hydroxyl groups. For example, in a fully oxygenated myo-inositol intermediate, the vicinal diol at the C1 and C2 positions can be differentiated through a highly regioselective allylation at the C1 position, followed by acetylation of the remaining free C2 hydroxyl group. acs.org The ability to regioselectively manipulate the hydroxyl groups of myo-inositol and its derivatives is fundamental to the synthesis of biologically active molecules like phosphoinositols and their analogues. semanticscholar.orgacs.org

Chemical Reactivity and Derivatization of 1,2:4,5 Biscyclohexylidene Myo Inositol

Regioselective Functionalization of Exposed Hydroxyl Groups

The presence of two free hydroxyl groups at the C-3 and C-6 positions of 1,2:4,5-biscyclohexylidene-myo-inositol allows for targeted functionalization. The reactivity of these equatorial and axial hydroxyls can be exploited to introduce a range of functional groups selectively.

Esterification of the available hydroxyl groups is a common strategy for further protection or for introducing functionalities that can influence the molecule's biological activity. Benzoylation is a frequently employed esterification reaction. For instance, in a process analogous to the acylation of the related isopropylidene-protected inositols, 3,6-di-O-benzoyl-1,2:4,5-di-O-isopropylidene-myo-inositol can be prepared in a two-step process from myo-inositol. rsc.org This highlights the capacity for selective acylation of the free hydroxyls.

Enzyme-catalyzed reactions offer a powerful tool for achieving high regio- and enantioselectivity. Lipases, in particular, have been successfully used for the esterification of di-O-cyclohexylidene-myo-inositol derivatives in organic solvents. nih.gov This enzymatic approach can yield optically pure materials and selectively protected products on a gram scale. nih.gov The high selectivity of enzymes like lipase (B570770) CALB for primary hydroxy groups, as demonstrated with lignin (B12514952) model compounds, underscores the potential for precise modification, often avoiding the mixture of products seen in purely chemical methods. beilstein-journals.org

Table 1: Examples of Selective Esterification Reactions on Inositol (B14025) Derivatives This table is based on analogous reactions with related protected inositols.

| Reaction Type | Reagents | Target Hydroxyls | Key Outcome | Reference |

|---|---|---|---|---|

| Chemical Benzoylation | Benzoyl chloride, Pyridine | 3-OH, 6-OH | Formation of dibenzoyl esters. | rsc.org |

| Enzymatic Esterification | Lipase, Acyl donor (e.g., vinyl acetate) | 3-OH or 6-OH | Enantioselective mono-esterification, enabling resolution of racemic mixtures. | nih.gov |

| Mandelate Esterification | (S)-(+)-O-acetylmandelic acid | 3-OH, 6-OH | Formation of diastereomeric esters for chiral resolution. | rsc.org |

The formation of ethers, such as benzyl (B1604629) or p-methoxybenzyl (PMB) ethers, at the C-3 and C-6 positions is a critical step in the multi-step synthesis of many complex inositol derivatives. These reactions are typically performed under basic conditions, for example, using sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). researchgate.net This method facilitates the deprotonation of the hydroxyl groups, forming alkoxides that then react with an alkyl or benzyl halide.

For example, in the synthesis of myo-inositol tetrakisphosphates, DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol was used as a key intermediate. rsc.org This compound is prepared by benzylating the free hydroxyl groups of the corresponding di-isopropylidene derivative. rsc.org Similarly, selective protection of the C-2 position as a PMB ether has been demonstrated in related acetal-protected inositols, followed by benzylation of the remaining free hydroxyl. rsc.org These strategies showcase the ability to differentiate between the available hydroxyls to construct fully protected derivatives, which can then be selectively deprotected for further transformations. rsc.orgrsc.org

Table 2: Examples of Selective Etherification Reactions on Inositol Derivatives This table is based on analogous reactions with related protected inositols.

| Reaction Type | Reagents | Target Hydroxyls | Product Example | Reference |

|---|---|---|---|---|

| Benzylation | Benzyl bromide (BnBr), NaH, DMF | 3-OH, 6-OH | 3,6-Di-O-benzyl-1,2:4,5-di-O-cyclohexylidene-myo-inositol | rsc.orgresearchgate.net |

| p-Methoxybenzylation | p-Methoxybenzyl chloride (PMB-Cl), NaH | 4-OH, 5-OH (after selective deprotection) | 4,5-Di-O-(p-methoxybenzyl) derivative | rsc.org |

Reactions Involving the Cyclohexylidene Acetals

The cyclohexylidene acetals are not merely protecting groups; their controlled removal is a key synthetic strategy. Furthermore, related acetal (B89532) structures like orthoformates can undergo regioselective ring-opening reactions to generate valuable intermediates.

The two cyclohexylidene groups in this compound can be removed sequentially or simultaneously under acidic conditions. The cis-acetal (protecting the 1,2-hydroxyls) is generally more labile to acid hydrolysis than the trans-acetal (protecting the 4,5-hydroxyls). This difference in stability allows for selective deprotection.

For instance, mild acidic conditions can selectively cleave the 4,5-acetal group while leaving the 1,2-acetal intact, yielding a diol. rsc.org Further treatment with stronger acid can then remove the remaining acetal. rsc.org This stepwise deprotection strategy is crucial for synthetic routes that require sequential functionalization of the different hydroxyl groups of the inositol ring. For example, a fully protected derivative can be treated with aqueous DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to cleave a PMB ether, or with aqueous trifluoroacetic acid (TFA) to cleave acetals, yielding a tetraol quantitatively. rsc.org

Table 3: Deprotection Strategies for Acetal-Protected Inositols

| Protecting Group | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| 4,5-Isopropylidene (trans) | Mild acidic conditions | Selective removal to yield a diol. | rsc.org |

| 1,2-Isopropylidene (cis) | Stronger acidic conditions | Removal of the cis-ketal. | rsc.org |

| Both Acetals | Aqueous Trifluoroacetic Acid (TFA) | Complete deprotection to form a tetraol. | rsc.org |

While not a direct reaction of this compound itself, the regioselective opening of related acetals, particularly myo-inositol orthoesters, is a powerful method for preparing specific inositol derivatives. nih.govacs.org myo-Inositol 1,3,5-orthoformate, for example, can be used to protect three hydroxyl groups in a single step. indianchemicalsociety.com

Acid hydrolysis of myo-inositol 1,3,5-orthoesters (excluding orthoformates) results in the exclusive formation of 2-O-acyl myo-inositol products. nih.govacs.org This occurs through a 1,2-bridged dioxolanylium ion intermediate. acs.orgbath.ac.uk This regioselectivity provides an efficient route to C-2 substituted inositols, which are valuable precursors for biologically active molecules like inositol pentakisphosphates. nih.govbath.ac.uk Furthermore, orthoesters of myo-inositol can undergo chelation-assisted ring-opening reactions with Grignard reagents to yield products with a free hydroxyl group at the C-1 position. ntu.edu.tw

Conversion to Diverse Inositol Derivatives and Analogues

The chemical modifications described above enable the conversion of this compound into a wide array of complex and valuable molecules. It serves as an intermediate in the synthesis of phosphonate (B1237965) and phosphate (B84403) derivatives of myo-inositol, which are used in biochemical studies of inositol-binding proteins and cellular signaling pathways. chemicalbook.com

For example, through a sequence of protection, deprotection, and phosphorylation steps, intermediates derived from bis-acetal protected myo-inositols are used to synthesize specific inositol polyphosphates like D-myo-inositol 1,2,4,5-tetrakisphosphate. rsc.org This molecule is a potent mobilizer of intracellular calcium ions. rsc.org The synthetic versatility also allows for the creation of chiral building blocks for other natural products and the synthesis of different inositol isomers. researchgate.net For instance, a multi-step synthesis starting from myo-inositol orthoformate allows for the production of scyllo-inositol, another important isomer. nih.gov These conversions underscore the central role of protected intermediates like this compound in the field of inositol chemistry.

Synthesis of Keto-Inososes and Diketones from Protected Precursors

The selective oxidation of the free hydroxyl groups of protected inositols like this compound is a key strategy for the preparation of inososes (keto-inositols) and diketones. These oxidized derivatives are important intermediates in various biological pathways and serve as building blocks for the synthesis of other complex molecules. unimi.it

A common approach involves the oxidation of a partially protected myo-inositol derivative where one or two hydroxyl groups are left exposed for reaction. For instance, selective oxidation of the hydroxyl group at the C-1 position can be achieved to form a keto-inosose. unimi.it Further oxidation of a second hydroxyl group can then lead to the formation of a diketone. unimi.it

One documented synthesis involves the preparation of a protected chiro-1-inosose derivative. unimi.it This ketone is a valuable intermediate for producing both 1,2-diketones and 3-deoxy-1,2-diketones. unimi.it The synthesis begins with the protection of myo-inositol, followed by a series of reactions to introduce an allyl group, which is later removed to yield the desired ketone. unimi.it The subsequent oxidation of the remaining free hydroxyl group on this keto-intermediate, for example using Dess-Martin periodinane (DMP), yields the corresponding 1,2-diketone. unimi.it

The synthesis of diketones, in general, is a significant area of organic chemistry as these motifs are precursors to many carbo- and heterocyclic compounds. ulb.ac.be Various methods have been developed for their synthesis, including electrochemical oxidative decarboxylation of malonic acid derivatives. ulb.ac.be

Table 1: Key Intermediates and Reagents in Keto-Inosose and Diketone Synthesis Interactive Table:

| Compound/Reagent | Role in Synthesis | Reference |

|---|---|---|

| myo-Inositol orthoformate | Key starting material for preparing partially and fully protected derivatives. | unimi.it |

| Dess-Martin periodinane (DMP) | Oxidizing agent for converting hydroxyl groups to ketones. | unimi.it |

| Tetrakis(triphenylphosphine)palladium | Catalyst used for the removal of an allyl protecting group. | unimi.it |

Reactions with Organometallic Reagents (e.g., Grignard Reactions) for C-Branched Derivatives

The introduction of carbon branches onto the inositol ring is a crucial modification for creating analogues with altered biological activities. Organometallic reagents, such as Grignard reagents, are powerful tools for forming new carbon-carbon bonds.

While direct Grignard reactions on this compound are not extensively detailed in the provided context, the principles of such reactions on similar polyhydroxylated compounds are well-established. The free hydroxyl groups of the protected inositol would first need to be deprotonated by the Grignard reagent. To achieve C-alkylation, a ketone functionality, such as those described in the previous section, would be necessary. The Grignard reagent would then add to the carbonyl carbon, forming a new C-C bond and a tertiary alcohol upon workup.

The synthesis of C-branched derivatives is exemplified by the preparation of 2-deoxy-2-C-alkylglucosides of myo-inositol. nih.gov In this synthesis, a 2-C-allyl-2-deoxyglucosyl fluoride (B91410) derivative is coupled with a protected myo-inositol. nih.gov The allyl group serves as a handle for further modification, leading to the formation of C-branched structures. nih.gov This highlights the strategy of introducing a reactive functional group that can be subsequently elaborated to create the desired C-branched derivative.

Introduction of Fluoro Analogues and Other Halogenated Derivatives

The incorporation of fluorine and other halogens into inositol derivatives can significantly impact their biological properties due to the unique electronic effects of these atoms.

The synthesis of fluorinated analogues of myo-inositol has been reported. For example, 4-Deoxy-4-fluoro-D-myo-inositol and 5-Deoxy-5-fluoro-D-myo-inositol are derived from 1,2:4,5-Biscyclohexylidene DL-myo-inositol. americanchemicalsuppliers.com These compounds are used in biochemical studies of inositol-binding proteins. americanchemicalsuppliers.com

The general strategy for introducing a fluorine atom often involves the nucleophilic displacement of a good leaving group, such as a tosylate or triflate, with a fluoride source. This requires selective protection of the other hydroxyl groups, a process for which this compound is a suitable starting material.

Formation of Polyhydroxylated-(aminomethyl)cyclohexane Compounds via Cyanohydrin Intermediates

A significant derivatization of keto-inososes is their reaction with cyanide to form cyanohydrin intermediates, which are precursors to polyhydroxylated-(aminomethyl)cyclohexane compounds. unimi.it This reaction sequence provides a pathway to aminocyclitols, an important class of compounds with potential therapeutic applications.

The reaction of a protected chiro-1-inosose derivative with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), has been shown to proceed with high stereoselectivity, yielding a single cyanohydrin isomer. unimi.it The subsequent reduction of the nitrile group in the cyanohydrin intermediate leads to the formation of the desired aminomethyl group. This transformation is a valuable method for introducing a nitrogen-containing functional group onto the inositol scaffold. The development of this specific reaction on an inosose derivative was noted as a novel contribution to the field. unimi.it

Table 2: Synthesis of Aminocyclitols via Cyanohydrin Intermediates Interactive Table:

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 | Oxidation of protected myo-inositol | Oxidizing agent (e.g., DMP) | unimi.it |

| 2 | Cyanohydrin formation | Trimethylsilyl cyanide (TMSCN) | unimi.it |

Derivatization for Phosphonate Derivatives and Related Phosphorylated Analogues

This compound and its derivatives are key intermediates in the synthesis of phosphonate and phosphate analogues of inositol. americanchemicalsuppliers.comchemicalbook.com These phosphorylated derivatives are of immense interest due to their central role in cellular signaling pathways.

The synthesis of inositol phosphates requires the selective protection of hydroxyl groups to allow for phosphorylation at specific positions. The biscyclohexylidene protection strategy enables the regioselective phosphorylation of the remaining free hydroxyls. For example, 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol serves as an intermediate in the synthesis of phosphonate derivatives of myo-inositol. americanchemicalsuppliers.com

The synthesis of myo-inositol 2,4,5-trisphosphate has been achieved from chiral precursors derived from D- and L-chiro-inositol. nih.gov This multi-step synthesis involved protection, inversion of stereochemistry, and finally phosphorylation using a dibenzyl phosphoramidite (B1245037) method, followed by deprotection to yield the target molecule. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4,5-Biscyclohexylidene-myo-inositol |

| 1,2:4,5-Biscyclohexylidene-D-myo-inositol |

| 1,2:4,5-Biscyclohexylidene-L-myo-inositol |

| 1,2:4,5-Biscyclohexylidene DL-myo-inositol |

| myo-Inositol |

| chiro-1-inosose |

| 1,2-diketone |

| 3-deoxy-1,2-diketone |

| Dess-Martin periodinane (DMP) |

| Tetrakis(triphenylphosphine)palladium |

| Selenium dioxide (SeO₂) |

| Grignard reagents |

| 2-deoxy-2-C-alkylglucosides of myo-inositol |

| 2-C-allyl-2-deoxyglucosyl fluoride |

| 4-Deoxy-4-fluoro-D-myo-inositol |

| 5-Deoxy-5-fluoro-D-myo-inositol |

| Trimethylsilyl cyanide (TMSCN) |

| 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol |

| myo-Inositol 2,4,5-trisphosphate |

| D-chiro-inositol |

| L-chiro-inositol |

| dibenzyl phosphoramidite |

Stereochemical and Conformational Analysis of 1,2:4,5 Biscyclohexylidene Myo Inositol

Conformational Preferences of the myo-Inositol Cyclohexane (B81311) Ring System

The conformational landscape of 1,2:4,5-biscyclohexylidene-myo-inositol is fundamentally dictated by the inherent preferences of the myo-inositol core, which are significantly constrained by the presence of the two cyclohexylidene ketals.

The parent myo-inositol molecule preferentially adopts a chair conformation, which is the most stable arrangement for six-membered rings as it minimizes both angle and torsional strain. In its most stable state, the myo-inositol ring arranges its hydroxyl substituents to reduce steric hindrance, resulting in a conformation with five equatorial hydroxyl groups and one axial hydroxyl group (at the C2 position). nih.govnih.gov This arrangement provides the lowest energy state for the unsubstituted cyclitol.

For this compound, the cyclohexane-1,2,3,4,5,6-hexol ring is also expected to maintain a chair conformation as its foundational structure. However, the fusion of the two rigid cyclohexylidene rings introduces significant steric constraints that can lead to deviations from an ideal, perfectly staggered chair. These protecting groups lock the bridged oxygen atoms (O1-O2 and O4-O5) into specific orientations, potentially causing slight flattening or puckering of the ring to accommodate the strain induced by the fused ring systems.

The introduction of the two cyclohexylidene protecting groups at the 1,2 and 4,5 positions has a profound impact on the conformational dynamics of the myo-inositol ring. These bulky groups effectively "lock" the molecule into a single, rigid chair conformation. researchgate.net Unlike free myo-inositol or its less substituted derivatives, this compound cannot undergo ring-flipping, a process where a chair conformation inverts into an alternative chair form.

This conformational rigidity is a direct consequence of the ketal linkages. For a ring flip to occur, the substituents would have to pass through high-energy planar or boat-like transition states, which is energetically prohibitive due to the fused bicyclic nature of the protected regions. This locking effect is synthetically useful, as it presents a conformationally defined scaffold for further chemical transformations on the unprotected C3 and C6 hydroxyl groups. The rigid framework ensures that reactions occur with a high degree of stereocontrol.

Crystallographic Studies and Solid-State Conformation

X-ray crystallography provides definitive evidence of the solid-state conformation of molecules. Studies on various di-O-cyclohexylidene-myo-inositol derivatives confirm that the inositol (B14025) ring adopts a constrained chair conformation. tandfonline.com For (±)-1,2;4,5-di-O-cyclohexylidene myo-inositol, crystal structure analysis revealed a chair conformation with the two remaining free hydroxyl groups (at C3 and C6) being key sites for intermolecular interactions. researchgate.net

These crystallographic studies often highlight the importance of hydrogen bonding in stabilizing the crystal lattice. The free hydroxyl groups on one molecule typically form hydrogen bonds with hydroxyl groups or ketal oxygens on adjacent molecules, creating extensive networks that define the molecular packing in the solid state. In some cases, water molecules are incorporated into the crystal structure, acting as bridges in the hydrogen-bonding network. The precise bond angles and dihedral angles determined from X-ray data confirm the deviations from an idealized chair geometry that are necessary to accommodate the bulky protecting groups.

Table 1: Representative Crystallographic Data for Inositol Derivatives Note: Data for the specific title compound is not publicly available in detail; this table presents typical data for related structures to illustrate the type of information gained from X-ray diffraction.

| Compound | Crystal System | Space Group | Key Conformational Feature |

|---|---|---|---|

| myo-Inositol | Monoclinic | P2₁/c | Chair (1-axial, 5-equatorial OH) |

| 1,2-O-Cyclohexylidene-myo-inositol dihydrate | Monoclinic | C2/c | Constrained chair, extensive H-bonding |

| myo-Inositol oxygenase complex with myo-Inositol | Orthorhombic | P2₁2₁2₁ | Substrate bound in a chair conformation |

Theoretical Studies on Conformational Stability and Epimerization Pathways

Computational chemistry provides valuable insights into the stability of different conformations and the energy barriers of reaction pathways. Methods like Density Functional Theory (DFT) can be used to model this compound and calculate the relative energies of various possible structures. nih.gov

For this molecule, theoretical calculations would confirm that the locked chair conformation is the global energy minimum. Furthermore, these studies can be used to investigate potential epimerization pathways, for instance, the inversion of configuration at one of the free hydroxyl-bearing carbons (C3 or C6). Such a process would require passing through a high-energy transition state. Theoretical modeling can map the energy profile of this pathway, determining the activation energy required for epimerization. These calculations would likely show a very high energy barrier, reinforcing the understanding that the compound is configurationally stable under normal conditions due to the conformational constraints imposed by the cyclohexylidene groups.

Investigation of Conformational Changes Induced by Molecular Interactions (e.g., with Phosphatidylinositol)

While direct studies of this compound interacting with phosphatidylinositol are not widely reported, the principle of using conformationally locked analogs to probe molecular interactions is well-established in the study of inositol-binding proteins. Enzymes that metabolize inositol phosphates, such as kinases and phosphatases, often recognize a specific conformation of the inositol ring. nih.gov

The rigid structure of this compound makes it an excellent tool for such investigations. By synthesizing derivatives of this compound (for example, by phosphorylating the free hydroxyls), researchers can create analogs of phosphatidylinositols that are "stuck" in one conformation. These analogs can then be used to study the binding pocket of an enzyme. If the rigid analog binds, it suggests the enzyme's active site is pre-organized to accept that specific chair conformation. If it fails to bind, it may indicate that the natural substrate needs to be flexible or adopt a different conformation upon binding. Therefore, while this specific compound does not itself undergo conformational changes upon interaction, it serves as a static probe to understand the conformational requirements of its biological targets.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Enantiomerically Pure Inositol (B14025) Derivatives

The biological activity of inositol-containing molecules is often exclusive to a single enantiomer. psu.educore.ac.uk For instance, the crucial second messenger D-myo-inositol 1,4,5-trisphosphate is a specific chiral molecule. core.ac.uknih.gov Consequently, a primary challenge and necessity in inositol chemistry is the preparation of optically active myo-inositol derivatives. indianchemicalsociety.com Racemic 1,2:4,5-Biscyclohexylidene-DL-myo-inositol serves as an excellent precursor for this purpose.

The generation of enantiomerically pure forms is typically achieved through classical resolution. This process involves the reaction of the racemic bis-ketal with a chiral resolving agent, such as a derivative of camphanic acid or menthoxyacetic acid, at one of the free hydroxyl groups (C3 or C6). This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard laboratory techniques like fractional crystallization or chromatography. nih.gov Once separated, the chiral auxiliary is chemically cleaved, yielding the individual enantiopure D- and L-isomers of 1,2:4,5-Biscyclohexylidene-myo-inositol.

An alternative advanced approach is the asymmetric desymmetrization of a symmetrically protected myo-inositol derivative, which can provide direct access to orthogonally protected, enantiopure building blocks with high enantiomeric excess. rsc.org These enantiomerically pure inositol derivatives are indispensable starting materials for the synthesis of chiral phosphoinositols and other complex molecular targets. indianchemicalsociety.comnih.gov

Table 1: Strategies for Generating Enantiopure Inositol Derivatives

| Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Classical Resolution | Reaction of a racemic protected inositol with a chiral auxiliary to form separable diastereomers. | Well-established and widely applicable method. | nih.gov |

| Asymmetric Desymmetrization | Use of a chiral catalyst to selectively react with one of two prochiral hydroxyl groups on a meso-inositol derivative. | Potentially more efficient, avoiding the need to separate diastereomers. | rsc.org |

| Chiral Pool Synthesis | Synthesis of inositol derivatives starting from an unrelated, naturally occurring chiral molecule like D-glucose. | Provides absolute stereochemical control from the outset. | psu.edu |

Utility in the Synthesis of Complex Polyhydroxylated Cyclitols

Cyclitols are a broad class of polyhydroxylated cycloalkanes that includes the nine stereoisomers of inositol. qmul.ac.uknih.gov Many of these isomers, such as scyllo-inositol and D-chiro-inositol, exhibit significant biological activities. nih.govunimore.it this compound is a strategic starting point for the synthesis of these complex cyclitols. The bis-cyclohexylidene groups serve to protect the hydroxyls at positions 1, 2, 4, and 5, while locking the cyclohexane (B81311) ring in a defined conformation.

This specific protection pattern allows for selective chemistry on the exposed C3-hydroxyl group. A common and effective strategy to access other inositol isomers is through an oxidation-reduction sequence at a specific carbon atom. For example, the oxidation of the free C3-hydroxyl group of a suitably protected myo-inositol derivative to a ketone, followed by stereoselective reduction using a hydride reagent, can invert the stereochemistry at that center. nih.gov This methodology allows for the conversion of the myo-inositol scaffold into other isomers like scyllo- or epi-inositol. The ability to perform such transformations makes this compound a versatile platform for accessing a variety of rare or synthetically challenging polyhydroxylated cyclitols. nih.govresearchgate.net

Applications in Natural Product Total Synthesis as a Chiral Scaffold

The inherent structural and stereochemical richness of myo-inositol makes it an attractive chiral scaffold for the total synthesis of complex natural products. indianchemicalsociety.com The enantiomerically pure forms of this compound provide a pre-constructed carbocyclic core with multiple, well-defined stereocenters. This significantly shortens synthetic routes by eliminating the need to build the cyclic system and control its stereochemistry from an acyclic precursor. indianchemicalsociety.comnih.gov

In the synthesis of natural products like surugatoxin (B1226930) or cyclophellitol, protected inositol derivatives serve as key intermediates. indianchemicalsociety.comnih.gov The bis-cyclohexylidene derivative offers a rigid framework where the free hydroxyl groups at C3 and C6 can be used as handles for further functionalization. These positions can be elaborated to construct the remaining parts of the target molecule. The protecting groups can be selectively removed under different conditions later in the synthesis to reveal hydroxyl groups for subsequent reactions. This strategic use of protection and deprotection on the inositol scaffold is a cornerstone of many successful natural product syntheses. beilstein-journals.org

Table 2: Examples of Natural Products Synthesized from myo-Inositol Derivatives

| Natural Product | Class | Biological Relevance | Reference |

|---|---|---|---|

| Cyclophellitol | Cyclitol Epoxide | Potent glycosidase inhibitor | indianchemicalsociety.com |

| Surugatoxin | Alkaloid | Mycotoxin with ganglionic blocking activity | nih.gov |

| Nojirimycin | Iminosugar | Glycosidase inhibitor | indianchemicalsociety.com |

| Bradyrhizose | Anthranilate derivative | Component of a bacterial signaling molecule | indianchemicalsociety.com |

Intermediate in the Preparation of Inositolphosphoglycans (IPGs) and Glycosylphosphatidylinositol (GPI) Anchors

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that tether a wide variety of proteins to the cell surface in eukaryotes. nih.gov They share a conserved core structure: ethanolamine-PO₄-6Manα(1→2)Manα(1→6)Manα(1→4)GlcNα(1→6)-myo-inositol-1-PO₄-lipid. nih.govnih.gov Inositolphosphoglycans (IPGs) are related structures that are believed to function as second messengers in insulin (B600854) signaling. diva-portal.orgnih.govoatext.com

The chemical synthesis of these intricate molecules is a formidable challenge that relies on a highly convergent strategy using precisely functionalized building blocks. diva-portal.orgnih.gov Protected myo-inositol derivatives are central to these syntheses. diva-portal.orgrsc.org Specifically, this compound is a valuable intermediate because its protection pattern leaves the C6 hydroxyl group available for the crucial glycosylation step with a glucosamine (B1671600) donor, which is the first sugar attached to the inositol core in the biosynthesis of GPI anchors. diva-portal.orgnih.gov

Furthermore, the C1 hydroxyl, which is protected by the cyclohexylidene group, can be selectively deprotected at a later stage to allow for phosphorylation and attachment of the lipid tail. nih.gov The ability to differentiate the hydroxyl groups of the myo-inositol ring using protecting groups like the bis-cyclohexylidene ketal is therefore essential for the stepwise and controlled assembly of GPI anchors and IPGs. diva-portal.orgrsc.org

Material Science Applications of Myo Inositol Acetals

Incorporation of myo-Inositol Acetals in the Synthesis of High-Performance Polymers

The incorporation of rigid cyclic structures into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of the resulting materials. maastrichtuniversity.nl The myo-inositol ring, with its inherent conformational rigidity, is an excellent candidate for creating such high-performance polymers. Acetal (B89532) derivatives like 1,2:4,5-Biscyclohexylidene-myo-inositol are key starting materials for this purpose, as the cyclohexylidene groups protect four of the six hydroxyl groups, leaving two available for polymerization reactions.

While direct research on the use of this compound in polymer synthesis is limited, studies on other protected myo-inositol derivatives demonstrate the feasibility of this approach. For instance, a polymer has been synthesized by copolymerizing a myo-inositol carbonate monomer with styrene. psu.edu This resulted in a polystyrene with a conformationally rigid myo-inositol substituent that exhibited metal-chelating properties. psu.edu The study highlighted that the polymer backbone provides structural support and processability, while the oriented functional groups of the inositol (B14025) moiety are responsible for specific interactions, in this case, with metal cations. psu.edu

A similar strategy could be employed using this compound. The two unprotected hydroxyl groups at the 3- and 6-positions can be functionalized to create a diol monomer suitable for condensation polymerization with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would be expected to have high glass transition temperatures (Tg) and enhanced thermal stability due to the rigid inositol core.

Table 1: Potential Properties of High-Performance Polymers Derived from myo-Inositol Acetals

| Polymer Type | Potential Monomers | Expected Properties |

| Polyester | This compound, Terephthaloyl chloride | High Tg, improved thermal stability, potential for chirality |

| Polyurethane | This compound, Methylene diphenyl diisocyanate | Enhanced rigidity, potential for creating cross-linked networks |

| Polyimide | Diamine derivative of this compound, Pyromellitic dianhydride | Excellent thermal stability, good dielectric properties |

Potential Applications in Energy Storage Devices

The development of advanced electrolytes and electrode materials is crucial for next-generation energy storage devices, such as lithium-ion batteries. While there is no direct research on the application of this compound in this field, the properties of myo-inositol and its derivatives suggest potential avenues for exploration.

The multiple hydroxyl groups of myo-inositol could be functionalized to create novel electrolyte additives or polymer electrolytes. For example, the hydroxyl groups could be etherified with oligo(ethylene oxide) chains to create a solid polymer electrolyte capable of conducting lithium ions. The rigid inositol core could provide mechanical stability to the polymer electrolyte membrane. Furthermore, the stereochemistry of the inositol ring could influence the solvation and transport of lithium ions, potentially leading to higher ionic conductivity and improved battery performance.

In a different approach, myo-inositol has been investigated as a phase-change material (PCM) for thermal energy storage due to its high storage capacity. fraunhofer.de This suggests that the core structure has favorable thermal properties that could be beneficial in managing heat generation in batteries.

Table 2: Prospective Research Areas for myo-Inositol Acetals in Energy Storage

| Application Area | Proposed Derivative | Potential Function | Key Properties to Investigate |

| Solid Polymer Electrolyte | Ethoxylated this compound | Lithium-ion conductor | Ionic conductivity, electrochemical stability window, mechanical strength |

| Electrolyte Additive | Fluorinated derivative of this compound | Formation of a stable solid-electrolyte interphase (SEI) | Cycling stability, coulombic efficiency, impedance |

| Binder for Electrodes | Polymerized derivative of this compound | Adhesion of active material to the current collector | Adhesion strength, electrochemical stability, swelling in electrolyte |

Development of Optoelectronic Materials (e.g., OLEDs) Utilizing myo-Inositol Derivatives

Organic light-emitting diodes (OLEDs) are a prominent display and lighting technology, and the development of novel organic materials is key to their advancement. The rigid and well-defined three-dimensional structure of myo-inositol makes it an intriguing, yet unexplored, building block for optoelectronic materials.

While no studies have been published on the use of this compound in OLEDs, its properties could be leveraged in several ways. The myo-inositol core could serve as a non-conjugated scaffold to which chromophoric units are attached. The rigid nature of the inositol would prevent aggregation-caused quenching of the emission, a common problem in organic light-emitting materials. By attaching different chromophores to the inositol core, it might be possible to tune the emission color and other photophysical properties.

Furthermore, the chirality of many myo-inositol derivatives could be exploited in the development of materials for circularly polarized OLEDs (CP-OLEDs), which are of interest for 3D displays and other advanced applications. The synthesis of chiral host materials or emitters based on a myo-inositol scaffold is a potential research direction. The cyclohexylidene protecting groups in this compound could be removed and the resulting hydroxyl groups functionalized with electronically active moieties to create these novel materials.

Table 3: Hypothetical Applications of myo-Inositol Derivatives in Optoelectronics

| Application | Proposed Material Structure | Potential Advantage |

| Host Material for OLEDs | myo-Inositol core with attached carbazole (B46965) or other host moieties | High triplet energy, prevention of aggregation |

| Chiral Emitter for CP-OLEDs | Chiral myo-inositol derivative with attached fluorescent or phosphorescent units | Emission of circularly polarized light |

| Electron or Hole Transporting Material | Functionalized myo-inositol derivative with electron-donating or -accepting groups | Tailored charge transport properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.